molecular formula C7H7BrN2O3 B13736407 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol CAS No. 31872-67-0

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol

Cat. No.: B13736407
CAS No.: 31872-67-0
M. Wt: 247.05 g/mol
InChI Key: BPDBKFAYZOYNFN-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol is a chemical compound with the molecular formula C7H7BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, nitro, and hydroxyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol typically involves the bromination of 2,6-dimethyl-5-nitropyridin-4-ol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 3-Amino-2,6-dimethyl-5-nitropyridin-4-ol, 3-Thio-2,6-dimethyl-5-nitropyridin-4-ol.

    Reduction: 3-Bromo-2,6-dimethyl-5-aminopyridin-4-ol.

    Oxidation: 3-Bromo-2,6-dimethyl-5-nitropyridin-4-one.

Scientific Research Applications

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. The presence of the bromine, nitro, and hydroxyl groups allows it to form strong interactions with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,6-dimethyl-5-nitropyridin-4-ol is unique due to the combination of its substituents. The presence of both bromine and nitro groups on the pyridine ring enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

31872-67-0

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

IUPAC Name

3-bromo-2,6-dimethyl-5-nitro-1H-pyridin-4-one

InChI

InChI=1S/C7H7BrN2O3/c1-3-5(8)7(11)6(10(12)13)4(2)9-3/h1-2H3,(H,9,11)

InChI Key

BPDBKFAYZOYNFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1)C)Br)[N+](=O)[O-]

Origin of Product

United States

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